![molecular formula C15H12N4O2 B1524327 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid CAS No. 1225177-73-0](/img/structure/B1524327.png)
3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid
Overview
Description
3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C15H12N4O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid typically involves the following steps:
Formation of 4-aminoquinazoline: This can be achieved by the cyclization of 2-aminobenzamide with formamide under high-temperature conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid is primarily related to its ability to interact with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby preventing substrate phosphorylation.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: A precursor in the synthesis of 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid.
3-Aminobenzoic Acid: Another precursor used in the synthesis.
Quinazolinone Derivatives: Compounds with similar structural frameworks and biological activities.
Uniqueness
This compound is unique due to its dual functional groups (amino and carboxylic acid) that allow for diverse chemical modifications and its potential as a versatile intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
3-[(4-aminoquinazolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-13-11-6-1-2-7-12(11)18-15(19-13)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFTECGCTUKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)

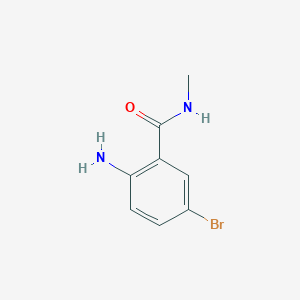

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
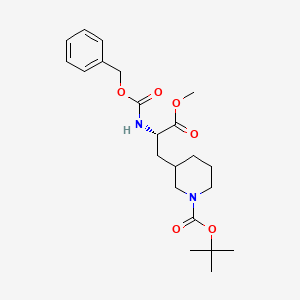
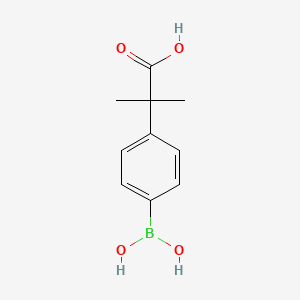


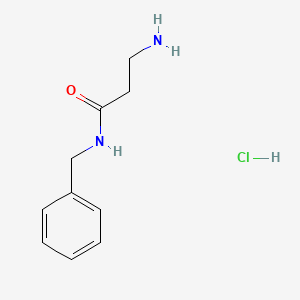
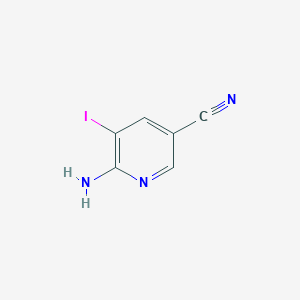

![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)
